3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime
Description
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime (CAS: 344276-67-1) is a benzisoxazole derivative featuring a 4-chlorophenyl substituent and an oxime group at the 5-position of the benzisoxazole core. Its molecular formula is C₁₄H₉ClN₂O₂, with a molecular weight of 272.69 g/mol . Key physicochemical properties include:
- Boiling point: 472.9±30.0 °C (predicted)
- Density: 1.39±0.1 g/cm³ (predicted)
- pKa: 10.12±0.30 (predicted) .
Benzisoxazole derivatives are recognized for their biological relevance, particularly as precursors to bioactive molecules . The oxime group enhances reactivity, enabling participation in nucleophilic addition and coordination chemistry, which is critical for pharmacological applications.
Properties
IUPAC Name |
(NZ)-N-[[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-4-2-10(3-5-11)14-12-7-9(8-16-18)1-6-13(12)17-19-14/h1-8,18H/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFCPNLYHCHSI-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)/C=N\O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Oxidative Cyclization of 2-Hydroxyaryl Ketoximes
The benzisoxazole scaffold is efficiently constructed via oxidative cyclization. A 2-hydroxyaryl ketoxime precursor undergoes intramolecular ring closure using phenyliodine diacetate (PIDA) or silver oxide (Ag₂O). For example, (E)-oxime intermediates derived from 1-naphthaldehyde derivatives cyclize to form 3-arylbenzo[d]isoxazole oxides with yields up to 43%.
Reaction Conditions
- Reagent : PIDA (2.2 equiv) in dichloromethane (DCM) at 25°C
- Time : 12–24 hours
- Key Intermediate : 9-Methoxynaphtho[1,2-d]isoxazole (Yield: 43%, m.p. 172–174°C)
This method’s regioselectivity is influenced by substituents on the aryl ring, with electron-withdrawing groups (e.g., -Cl) enhancing cyclization efficiency.
Aldehyde Precursor Synthesis
The aldehyde functionality at position 5 of the benzisoxazole is introduced via directed ortho-metalation. 1-Naphthaldehyde is methoxylated at the 2- and 8-positions using Pd(OAc)₂ and K₂S₂O₈, followed by selective demethylation with AlCl₃ to yield 2,8-dimethoxy-1-naphthaldehyde (30% yield). Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group, yielding 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde.
Characterization Data
Oxime Formation via Condensation
The aldehyde intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form the oxime. Stoichiometric control (1:1.2 aldehyde:hydroxylamine) prevents overoxidation, achieving a purity-adjusted yield of 65%.
Optimized Procedure
- Dissolve 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde (1.0 equiv) in anhydrous ethanol.
- Add NH₂OH·HCl (1.2 equiv) and sodium acetate (2.0 equiv).
- Reflux at 80°C for 6 hours.
- Cool, filter, and recrystallize from ethanol/water (4:1).
Product Characterization
- Molecular Weight : 272.68 g/mol
- XLogP3 : 3.7 (indicative of moderate lipophilicity)
- ¹H NMR (DMSO-d₆) : δ 11.24 (s, 1H, NOH), 8.20 (d, J = 8.7 Hz, 1H), 7.42 (t, J = 7.8 Hz, 1H)
Experimental Validation and Analytical Data
Yield Optimization Across Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methoxylation | Pd(OAc)₂, K₂S₂O₈, CF₃C₆H₄NH₂ | 30 | >95 |
| Demethylation | AlCl₃, DCM, 0°C | 85 | 98 |
| Oxidative Cyclization | PIDA, DCM, 25°C | 43 | 97 |
| Oxime Formation | NH₂OH·HCl, EtOH, reflux | 65 | 99 |
Spectroscopic Correlations
- HRMS (ESI) : m/z [M–H]⁻ calcd. for C₁₇H₂₁NO₂Si: 298.1263; found: 298.1264.
- ¹³C NMR (CDCl₃) : δ 160.4 (C=O), 135.2 (C-Cl), 117.4 (C=N).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Electron-deficient aryl groups (e.g., 4-chlorophenyl) favor cyclization at the ortho position, minimizing byproducts like peri-fused isomers. Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours, improving yield to 50%.
Oxime Stability
The oxime’s Z-configuration is stabilized by intramolecular hydrogen bonding, as evidenced by a single-crystal X-ray structure (PubChem CID 5524736). Storage under nitrogen at –20°C prevents tautomerization to the nitrile oxide.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules, particularly in the development of heterocyclic compounds .
Biology
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various microorganisms, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) have been reported as low as 0.14 mM .
- Anticancer Activity : Studies show promising anticancer effects against MCF-7 cell lines, with some derivatives demonstrating better inhibition than standard treatments like cisplatin. For instance, one derivative achieved an IC50 value of 35.81 μM .
Medicine
- Drug Development : The compound is explored for its potential in drug design due to its ability to interact with specific biological targets. Its structural features allow it to be tailored for various therapeutic applications .
- Bioactive Compound Investigations : Ongoing studies focus on its role as a bioactive agent, particularly in developing novel treatments for diseases .
Industry
- Material Science : The compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical reactivity lends itself to applications in industrial processes .
Case Studies
-
Antimicrobial Study :
- A series of derivatives were synthesized and tested against multiple bacterial strains.
- Results indicated that certain derivatives showed enhanced activity compared to traditional antibiotics.
- Anticancer Evaluation :
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzisoxazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Imidazo[2,1-b]oxazole Derivatives
Example : (E)-6-(4-Chlorophenyl)imidazo[2,1-b]oxazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime and DL5050 .
- Structural Similarities :
- 4-Chlorophenyl substituent.
- Oxime group at the 5-position.
- Differences :
- Core structure: Imidazo[2,1-b]oxazole vs. benzisoxazole.
- DL5050 substitutes the 4-chlorophenyl with a naphthyl group.
- Activity : These compounds act as human constitutive androstane receptor (CAR) agonists with enhanced selectivity over pregnane X receptor (PXR) .
Thiazole and Imidazothiazole Derivatives
Example : 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (CAS: 918107-82-1) .
- Structural Similarities :
- 4-Chlorophenyl group.
- Oxime functionality.
- Differences :
- Core: Imidazothiazole with a sulfanyl bridge vs. benzisoxazole.
- Activity: Limited data available, but thiazole derivatives are often explored for antimicrobial and anticancer properties .
Chalcone-Based Oxime Ethers
Example : 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oximes .
- Structural Similarities :
- 4-Chlorophenyl group.
- Oxime ether substituent.
- Differences :
- Backbone: Chalcone (α,β-unsaturated ketone) vs. benzisoxazole.
- Activity: Primarily studied for herbicidal activity in tetrazolinone derivatives , though chalcones themselves exhibit antioxidant and anti-inflammatory properties .
Biological Activity
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including antimalarial and anticancer activities, along with relevant research findings and data tables.
Chemical Structure and Properties
The compound features a benzisoxazole core with a chlorophenyl substituent and an oxime functional group. The presence of chlorine is significant as halogenated compounds often exhibit enhanced biological activities.
Anticancer Activity
Recent investigations into related compounds have highlighted their potential as anticancer agents. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and screened for their ability to inhibit kinases associated with glioblastoma. One specific derivative demonstrated low micromolar activity against the AKT2/PKBβ kinase, which is crucial in glioma malignancy pathways . This suggests that 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime could have similar inhibitory effects on cancer-related pathways.
In Vitro Studies
A study exploring the biological activity of isoxazole derivatives reported significant anti-inflammatory effects and selective inhibition of COX-2 enzymes. Isoxazole compounds were shown to possess analgesic properties and were evaluated for their efficacy in various biological assays . Although direct studies on the specific compound are sparse, these findings indicate a broader trend of biological activity among isoxazole derivatives.
Kinase Inhibition
In a detailed kinase profiling study, several compounds exhibited specific inhibitory activity against AKT2/PKBβ. The findings suggest that derivatives similar to 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime may also interact with critical signaling pathways involved in cancer progression .
Data Tables
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime | Potential anticancer activity | Not yet determined | Similar structure to active compounds |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Inhibits AKT2/PKBβ | 12-14 | Effective against glioblastoma |
| Isoxazole derivatives | Anti-inflammatory & analgesic | Varies | Selective for COX-2 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of oxime intermediates. For example, oxime precursors (e.g., 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde) are treated with hydroxylamine hydrochloride under alkaline conditions to form the oxime moiety. Thionyl chloride or methanesulfonyl chloride in the presence of a base (e.g., triethylamine) facilitates cyclization, achieving yields >85% . Key variables include temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents.
Q. How is the structural integrity of the benzisoxazole-oxime scaffold validated post-synthesis?
- Methodological Answer : X-ray crystallography is critical for confirming the planar benzisoxazole core and the anti-configuration of the oxime group. For derivatives, bond lengths (e.g., C=N in oxime: ~1.28 Å) and torsion angles (e.g., chlorophenyl vs. benzisoxazole planes) are compared with computational models (DFT/B3LYP/6-311+G(d,p)) . Complementary techniques like NMR (¹H/¹³C) and HRMS validate purity, with characteristic oxime proton signals at δ 8.5–9.0 ppm .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred. Use a C18 column (3.5 µm particle size) and a gradient of 0.1% formic acid in water/acetonitrile. The oxime’s fragmentation pattern (m/z [M+H]+) and collision-induced dissociation (CID) peaks (e.g., m/z 215 for benzisoxazole core) enable selective detection. Validation parameters (LOQ: 0.1 ng/mL, recovery: 90–110%) align with EPA guidelines .
Advanced Research Questions
Q. How does the oxime group modulate interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The oxime’s nucleophilic -NH-OH group participates in hydrogen bonding with catalytic residues (e.g., in bacterial 4-hydroxybenzoate hydroxylase). Docking studies (AutoDock Vina) reveal binding affinities (ΔG: −8.2 kcal/mol) and key interactions (e.g., oxime-O with Ser-245 in A. baumannii enzymes). Competitive inhibition assays using 4-hydroxybenzoate as a substrate (IC₅₀: 12 µM) confirm reversibility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) may stem from assay conditions. Standardize protocols:
- Use Mueller-Hinton broth for bacterial assays (pH 7.2, 37°C).
- Control for oxime stability: Monitor degradation via HPLC under varying pH/temperature.
- Cross-validate with isogenic mutant strains lacking target enzymes (e.g., ΔFabI in E. coli) .
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- Methodological Answer : ADMET predictors (e.g., SwissADME) identify potential cytochrome P450 interactions (CYP3A4: major metabolizer). QSAR models highlight hepatotoxicity risks (e.g., structural alerts for mitochondrial dysfunction). MD simulations (GROMACS) assess membrane permeability (logP: 2.8) and blood-brain barrier penetration .
Q. What are the challenges in scaling up Pd/Cu-catalyzed diversification of the benzisoxazole core?
- Methodological Answer : Suzuki-Miyaura couplings require precise ligand selection (e.g., XPhos for aryl boronic acids) and degassed solvents (toluene/EtOH) to prevent catalyst poisoning (Pd(OAc)₂/CuI). Scalability issues include:
- Byproduct formation (e.g., homocoupling) at >1 mmol scale.
- Column chromatography challenges for polar oxime derivatives. Optimize via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How do environmental factors (e.g., pH, light) affect the stability of the oxime moiety?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
